molecular formula C16H14N4S2 B2564921 4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazol-3-yl methyl sulfide CAS No. 478260-36-5

4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazol-3-yl methyl sulfide

Cat. No.: B2564921
CAS No.: 478260-36-5
M. Wt: 326.44
InChI Key: ORBRAJRNZLCQGY-UHFFFAOYSA-N
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Description

4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazol-3-yl methyl sulfide is a complex heterocyclic compound that combines several functional groups, including a quinoline, a thiophene, and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazol-3-yl methyl sulfide typically involves multi-step reactions starting from readily available precursors One common approach involves the cyclization of appropriate intermediates under controlled conditionsThe final step often involves the formation of the triazole ring via a cyclization reaction with appropriate reagents .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazol-3-yl methyl sulfide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .

Scientific Research Applications

4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazol-3-yl methyl sulfide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazol-3-yl methyl sulfide involves its interaction with specific molecular targets. For instance, the triazole ring can bind to the iron in the heme moiety of cytochrome P450 enzymes, inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazole-3-thiol
  • 4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazole-3-yl methyl ether
  • 4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazole-3-yl methyl amine

Uniqueness

The uniqueness of 4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazol-3-yl methyl sulfide lies in its combination of functional groups, which imparts distinct chemical and biological properties. The presence of the quinoline, thiophene, and triazole moieties allows for diverse interactions with biological targets and makes it a versatile compound for various applications .

Properties

IUPAC Name

2-(4-ethyl-5-methylsulfanyl-1,2,4-triazol-3-yl)thieno[2,3-b]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4S2/c1-3-20-14(18-19-16(20)21-2)13-9-11-8-10-6-4-5-7-12(10)17-15(11)22-13/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBRAJRNZLCQGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SC)C2=CC3=CC4=CC=CC=C4N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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